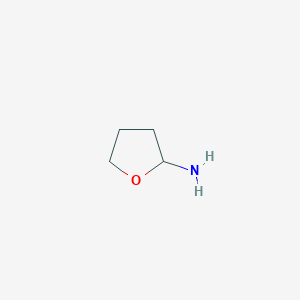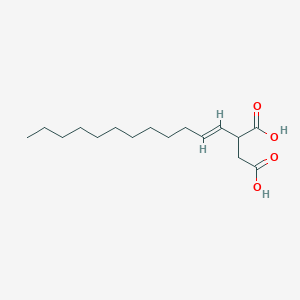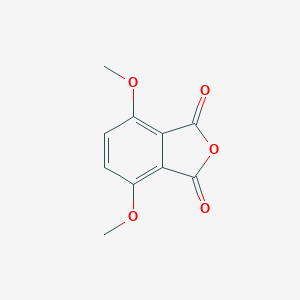![molecular formula C8H8N2O2 B190160 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 148890-63-5](/img/structure/B190160.png)
5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one
Vue d'ensemble
Description
5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one is a chemical compound . It is a part of the benzoxazine family, which has been studied for their excellent properties when used with suitable raw materials .
Synthesis Analysis
The synthesis of benzoxazine derivatives has been reported in several studies. For instance, a new benzoxazine monomer was synthesized from the simple esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol . Another study reported a TFA-catalyzed synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .Molecular Structure Analysis
The chemical structure of benzoxazine derivatives has been characterized by Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR,13C-NMR) .Chemical Reactions Analysis
Benzoxazine derivatives have been involved in various chemical reactions. For instance, a Rh/ (S)-DTBM-SegPhos-catalyzed asymmetric hydrogenation of prochiral (Z)-2- (2-oxo-2H-benzo [b] [1,4]oxazin-3 (4H)-ylidene)acetate esters was successfully developed .Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazine derivatives have been studied. For example, the polymerization behavior of a benzoxazine monomer was studied by differential scanning calorimetry (DSC) and FT-IR after each cure stage .Applications De Recherche Scientifique
Application 1: Asymmetric Synthesis in Organic Chemistry
- Methods of Application : The method involves Rh-catalyzed asymmetric hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate esters using Rh/(S)-DTBM-SegPhos as a catalyst .
- Results : The process achieved >99% conversion, 93% yield, and >99% enantiomeric excess (ee), indicating highly efficient and selective synthesis .
Application 2: Antiproliferative Agents in Cancer Research
- Methods of Application : The synthesized compounds were tested in vitro using MTT assay against MCF-7, HeLa, A-549, and DU-145 cancer cell lines .
- Results : Some compounds exhibited promising activity, with better results than 5-fluorouracil, a positive control. Compounds 4d and 7d showed 66% and 70% inhibition against CDK5/P25 kinase, respectively .
Application 3: High-Performance Polymers
- Methods of Application : These compounds are polymerized to form materials with high glass transition temperatures and exceptional thermal stability .
- Results : The resulting polymers demonstrate superior performance, although there are environmental and biotoxicity concerns to be addressed .
Application 4: Green Chemistry
- Methods of Application : Research is focused on developing environmentally friendly and biocompatible methods of synthesizing and curing these polymers .
- Results : Ongoing research aims to mitigate environmental and biotoxicity concerns while maintaining the material’s performance .
Application 5: Synthesis of Kinase Inhibitors
- Methods of Application : Specific derivatives are synthesized and tested for their inhibitory activity against human kinases .
- Results : Certain derivatives have shown significant inhibitory activity, indicating potential therapeutic applications .
Application 7: Targeted Protein Degradation
- Methods of Application : It involves the use of covalent ligand libraries and fluorescence polarization assays to identify effective recruiters for Proteolysis Targeting Chimeras (PROTACs) .
- Results : The application has shown potential in the selective degradation of proteins, which is crucial for treating diseases where protein overexpression is a problem .
Application 8: Advanced Material Synthesis
- Methods of Application : Synthesis involves the reaction of terephthaloyl chloride with derivatives of the compound, followed by polymerization .
- Results : The resulting polybenzoxazines exhibit high glass transition temperatures and enhanced mechanical properties, such as increased elongation at break .
Application 9: Organic Synthesis Methodology
- Methods of Application : The method includes a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids, demonstrating compatibility with a wide range of functional groups .
- Results : This methodology provides an efficient route for synthesizing structurally diverse benzo[b][1,4]oxazin-2-ones, which are valuable intermediates in organic synthesis .
Application 10: Enzyme Inhibition for Therapeutic Agents
- Methods of Application : It involves the synthesis of derivatives that are tested for their ability to inhibit specific enzymes implicated in disease pathways .
- Results : Some derivatives have shown significant inhibition of enzymes like Monoacylglycerol Lipase (MAGL), which is important for the development of new therapeutic agents .
Application 11: Advanced Drug Delivery Systems
- Methods of Application : These systems utilize the compound’s properties to encapsulate drugs, ensuring targeted release and absorption .
- Results : Research is ongoing, with promising approaches that could revolutionize the delivery of pharmaceuticals .
Application 12: Agricultural Chemicals
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-amino-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-5-2-1-3-6-8(5)10-7(11)4-12-6/h1-3H,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGYWLOHPYNWFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC=C2O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444949 | |
| Record name | 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one | |
CAS RN |
148890-63-5 | |
| Record name | 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B190083.png)

![1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine](/img/structure/B190087.png)

![3-Chloro-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B190092.png)






![2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B190105.png)